molecular formula C19H16N6S B13362138 3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13362138
M. Wt: 360.4 g/mol
InChI Key: GMUUMTQBCSIYGG-UHFFFAOYSA-N
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Description

This compound belongs to the class of fused heterocyclic systems combining triazolo-thiadiazole and imidazo-pyridine moieties. The triazolo-thiadiazole scaffold is known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula

C19H16N6S

Molecular Weight

360.4 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6S/c1-11-8-12(2)10-14(9-11)18-23-25-17(21-22-19(25)26-18)16-13(3)20-15-6-4-5-7-24(15)16/h4-10H,1-3H3

InChI Key

GMUUMTQBCSIYGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C)C

Origin of Product

United States

Preparation Methods

Synthesis of Triazole and Thiadiazole Derivatives

The synthesis of compounds similar to 3-[6-(3,5-Dimethylphenyl)triazolo[3,4-b]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. Common methods include:

  • Triazole Formation : This often involves the reaction of hydrazines with alkynes or alkenes under click chemistry conditions or the cyclization of hydrazones with thioketones/thioamides.
  • Thiadiazole Formation : This can be achieved by reacting thiocarbohydrazide with carboxylic acids at high temperatures to form the 1,2,4-triazolo[3,4-b]thiadiazole ring system.

Coupling Reactions

The synthesis of the target compound would likely involve coupling reactions between the triazole/thiadiazole derivatives and imidazopyridine precursors. These reactions are often facilitated by catalysts or specific conditions to enhance yields and selectivity.

Microwave-Assisted Synthesis

Microwave irradiation can be used to enhance reaction rates and improve yields of thiadiazole derivatives, which might be applicable to the synthesis of the target compound.

Data and Research Findings

Biological Activities of Similar Compounds

Compounds with similar structures have shown a range of biological activities, including antimicrobial and anticancer effects. However, specific activities for 3-[6-(3,5-Dimethylphenyl)triazolo[3,4-b]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine would require further investigation.

Synthesis Challenges

The synthesis of such complex molecules poses challenges, including optimizing reaction conditions to achieve high yields and purity. Techniques like microwave-assisted synthesis can help overcome these challenges.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole and thiadiazole moieties exhibit electron-deficient characteristics, making them susceptible to nucleophilic attacks. For example:

  • Halogenation : Bromination occurs at the para position of the 3,5-dimethylphenyl group under mild conditions, facilitated by electrophilic substitution. This reaction is critical for introducing functional handles for further derivatization .

  • Alkylation/Acylation : The nitrogen atoms in the triazole ring can undergo alkylation with alkyl halides or acylation with acyl chlorides in the presence of polar aprotic solvents (e.g., DMF) .

Table 1: Nucleophilic Substitution Reactions

Reaction TypeConditionsProduct Application
BrominationBr₂, FeCl₃, 25°CPrecursor for cross-coupling
MethylationCH₃I, K₂CO₃, DMF, 60°CBioactivity modulation
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTProdrug synthesis

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyridine core participates in electrophilic substitutions, particularly at the C5 and C7 positions:

  • Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups, enhancing electron-withdrawing effects for subsequent reductions .

  • Sulfonation : Sulfonic acid groups can be introduced under controlled conditions to improve solubility for pharmaceutical formulations .

Cross-Coupling Reactions

The compound’s aryl and heteroaryl systems enable transition-metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : The 3,5-dimethylphenyl group undergoes palladium-catalyzed coupling with arylboronic acids, enabling diversification of the aromatic substituent .

  • Buchwald-Hartwig Amination : Primary and secondary amines can be introduced at the thiadiazole ring’s nitrogen sites using Pd catalysts .

Table 2: Cross-Coupling Reaction Parameters

ReactionCatalyst SystemYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C72–85
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene65–78

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form fused oxadiazole derivatives, expanding structural complexity for biological screening .

Oxidation and Reduction

  • Oxidation : The methyl group on the imidazo-pyridine moiety can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions, altering pharmacokinetic properties .

  • Reduction : Nitro groups (if introduced) are reduced to amines using H₂/Pd-C, enabling further functionalization .

Coordination Chemistry

The nitrogen-rich structure acts as a ligand for metal ions:

  • Metal Complexation : Forms stable complexes with Cu(II) and Fe(III), which have been explored for catalytic and antimicrobial applications .

Photochemical Reactions

Under UV light, the triazole-thiadiazole system undergoes ring-opening reactions, generating reactive intermediates for polymer chemistry applications .

Key Research Findings

  • Anticancer Activity Optimization : Bromination at the 3,5-dimethylphenyl group enhanced binding to kinase targets (IC₅₀ reduced from 12 μM to 4.5 μM) .

  • Solubility Enhancement : Sulfonation improved aqueous solubility by 15-fold, critical for in vivo studies .

  • Catalytic Applications : Cu(II) complexes demonstrated 92% efficiency in oxidizing benzyl alcohol to benzaldehyde under mild conditions .

Scientific Research Applications

3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of tubulin polymerization, which disrupts cell division . The compound also exhibits enzyme inhibition properties, targeting enzymes like carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Triazolo-Thiadiazole Derivatives

Key analogues include:

3-(3,4-Dimethoxyphenyl)-6-[N-methyl-pyrrol-2-yl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (20a)

3-(3,5-Dimethoxyphenyl)-6-[N-methyl-pyrrol-2-yl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (20b)

3-(4-Pyridinyl)-6-(2,6-dihydroxy-4-pyridinyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (7d)

3-(3-Pyridinyl)-6-Substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles (2a–2s)

Physicochemical and Spectral Properties
Compound Substituents (R1/R2) Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR)
20a 3,4-Dimethoxyphenyl / N-methyl-pyrrole 57 184 NH (3320 cm⁻¹), SH (2550 cm⁻¹), iminomethine (1600 cm⁻¹)
20b 3,5-Dimethoxyphenyl / N-methyl-pyrrole 52 174 Similar to 20a; methoxy C-O (1240 cm⁻¹)
7d 4-Pyridinyl / 2,6-Dihydroxy-4-pyridinyl Pyridinyl C-H (δ 8.2–8.5 ppm)
2a–2s Varied (e.g., 3-pyridinyl, aryl) 60–85 160–210 Triazole C-N (1350–1400 cm⁻¹)

Trends :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in 20a/b) stabilize the triazolo-thiadiazole core, increasing melting points and spectral clarity .
  • Lipophilicity : Alkyl/aryl substituents (e.g., N-methyl-pyrrole in 20a) enhance membrane permeability, critical for bioavailability .

Key Research Findings

Substituent Positioning : 3,4-Dimethoxy groups (20a) enhance thermal stability compared to 3,5-dimethoxy (20b), likely due to improved π-π stacking .

Electronic Effects : Pyridinyl substituents (7d, 2a–2s) increase electron density at the triazole N-atoms, boosting bioactivity .

Synergistic Scaffolds : Combining triazolo-thiadiazole with imidazo-pyridine (as in the target compound) may amplify anticancer activity, as seen in related fused systems .

Biological Activity

3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDescription
Molecular Formula C19H16N6S
Molecular Weight 360.4 g/mol
IUPAC Name 6-(3,5-dimethylphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Canonical SMILES CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C)C

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of the triazolo-thiadiazole family possess significant anticancer properties. The mechanism of action often involves the inhibition of tubulin polymerization, which disrupts mitosis and leads to apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines through in vitro assays .

Antimicrobial Properties

The compound is also being investigated for its antimicrobial activity. Thiadiazole derivatives are known to exhibit broad-spectrum activity against bacteria and fungi. In particular, studies have reported enhanced antimicrobial potency compared to standard antibiotics .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes has been identified as a potential mechanism for reducing inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Disruption of Cellular Processes : The compound disrupts essential cellular processes such as mitosis in cancer cells.
  • Interaction with Biological Targets : Research suggests interactions with various molecular targets that regulate cell signaling pathways .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Anticancer Efficacy : A study demonstrated that a similar triazolo-thiadiazole compound significantly reduced tumor growth in xenograft models by inducing apoptosis .
  • Antimicrobial Screening : In vitro testing revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine?

Methodological Answer:
The synthesis involves multi-step heterocyclic assembly. Key steps include:

  • Cyclocondensation : Reacting 3,5-dimethylphenyl-substituted hydrazine derivatives with thiadiazole precursors under NaH/THF conditions to form the triazolo-thiadiazole core .
  • Imidazo[1,2-a]pyridine coupling : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2-methylimidazo[1,2-a]pyridine moiety to the triazolo-thiadiazole scaffold .
  • Purification : High-purity isolation via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol .
    Critical Parameters : Reaction temperature (60–80°C), stoichiometric control of NaH to avoid side reactions, and inert atmosphere (N₂/Ar) for palladium catalysis .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm). Confirm regiochemistry of the triazolo-thiadiazole ring using coupling constants .
  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>98%) and detect molecular ions ([M+H]⁺ expected m/z ~450–470) .
  • X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects of the 3,5-dimethylphenyl group (e.g., dihedral angles ~15–25°) .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Target fungal 14α-demethylase (PDB: 3LD6) to assess binding affinity. Use AutoDock Vina with Lamarckian GA parameters (grid size: 60×60×60 Å, exhaustiveness=8). The triazolo-thiadiazole core shows hydrogen bonding with heme cofactor (ΔG ≈ -9.5 kcal/mol), suggesting antifungal potential .
  • MD simulations : Run 100 ns trajectories (AMBER force field) to evaluate stability of ligand-enzyme complexes. RMSD <2 Å indicates stable binding .
    Validation : Compare computational results with in vitro antifungal assays (e.g., MIC against Candida albicans) to refine models .

Advanced: How should researchers address contradictions in reported biological activity data for similar triazolo-thiadiazoles?

Methodological Answer:

  • Data normalization : Control for variables like solvent (DMSO concentration ≤1%), microbial strain (ATCC standards), and incubation time (24–48 hrs) .
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance activity) with bioassay outcomes .
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for triazolo-thiadiazoles) to identify outliers and systemic biases .

Advanced: What strategies optimize structural modifications to enhance solubility without compromising activity?

Methodological Answer:

  • Polar substituents : Introduce -OH or -SO₃H groups at the imidazo[1,2-a]pyridine 6-position. Monitor logP changes (target <3.5) via shake-flask method .
  • Prodrug design : Synthesize phosphate esters at the triazolo-thiadiazole N1 position. Hydrolytic stability (pH 7.4 buffer, 37°C) should exceed 24 hrs .
  • Co-crystallization : Screen with cyclodextrins (e.g., β-CD) to improve aqueous solubility (e.g., 2.5-fold increase) .

Advanced: What methodologies assess the environmental impact of this compound during preclinical development?

Methodological Answer:

  • Environmental fate studies :
    • Hydrolysis : Incubate in pH 4–9 buffers (25–50°C) to measure half-life. Triazolo-thiadiazoles typically show stability >30 days at pH 7 .
    • Photodegradation : Expose to UV light (λ=254 nm) and analyze by LC-MS for byproducts (e.g., sulfonic acid derivatives) .
  • Ecotoxicity assays :
    • Daphnia magna : 48-hr LC₅₀ testing (OECD 202). Expected EC₅₀ >10 mg/L due to low bioavailability .
    • Algal growth inhibition : Chlorella vulgaris exposed to 0.1–10 mg/L; measure chlorophyll-a depletion .

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